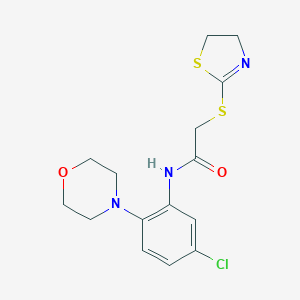
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one, also known as DCTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DCTB is a triazole-based compound that is widely used as a reagent in organic synthesis and as a probe in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on synthesizing and characterizing novel compounds with similar structures for potential applications in medicinal chemistry and materials science. For instance, the synthesis of dinuclear manganese complexes containing chiral 1,4,7-triazacyclononane-derived ligands demonstrates the interest in creating complex compounds with potential catalytic activities (V. B. Romakh et al., 2007).
- Halogeno(triazolyl)zinc complexes have been studied as molecular building blocks for metal-organic frameworks, showcasing the role of structurally similar compounds in the development of new materials (Jörg Lincke et al., 2009).
Photostability and Degradation
- The photostability of related fungicides, such as triadimefon, has been examined through model experiments, shedding light on the degradation pathways and kinetics of similar compounds under various conditions (S. K. Nag & P. Dureja, 1997).
Chemical Properties and Reactions
- Studies on the oxidation of urazoles to their corresponding triazolinediones using specific oxidizing agents indicate the chemical versatility and reactivity of compounds within the same family, highlighting their potential in various chemical transformations (M. Zolfigol et al., 2005).
- Research into the synthesis, structure, and biological activities of triazole compounds containing N,N‐dialkyldithiocarbamate moiety explores the intersection of organic synthesis and biological application, indicating the broader relevance of these compounds in scientific research (Liangzhong Xu et al., 2010).
Catalytic and Optical Applications
- The catalytic potential of dinuclear manganese complexes for the oxidation of olefins, alkanes, and alcohols with hydrogen peroxide has been explored, suggesting applications in catalysis and green chemistry (V. B. Romakh et al., 2007).
- Novel chalcone derivative compounds have been synthesized and their nonlinear optical properties investigated, revealing potential uses in optical device applications such as optical limiters (K. Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUJFIJMUDAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=NC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324621 |
Source


|
| Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808893 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
727386-75-6 |
Source


|
| Record name | 1-(3,5-dichloro-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B488836.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488850.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488860.png)
![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488865.png)
![4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488866.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![4-(5-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenol](/img/structure/B488872.png)